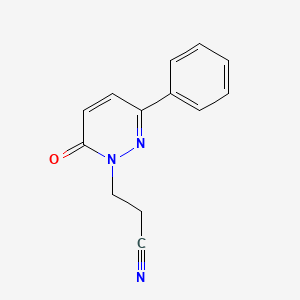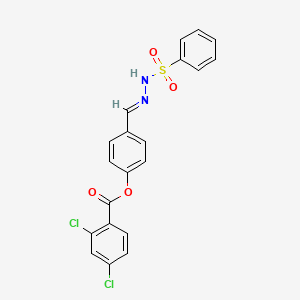
1(6H)-Pyridazinepropanenitrile, 6-oxo-3-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 3-Fenil-6-oxo-1(6H)-piridazinopropanonitrilo es un compuesto heterocíclico que pertenece a la familia de las piridazinas. Las piridazinas son conocidas por sus diversas actividades farmacológicas, incluidas las propiedades antihipertensivas, antidiabéticas, antiinflamatorias, antinociceptivas y antimicrobianas . Este compuesto, con su estructura única, ha despertado interés en diversos campos de la investigación científica.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del 3-Fenil-6-oxo-1(6H)-piridazinopropanonitrilo generalmente implica la condensación del ácido β-benzoilpropiónico con carbohidrazida. La reacción se lleva a cabo por reflujo en etanol absoluto en presencia de acetato de sodio . La estructura del compuesto sintetizado se confirma utilizando datos espectrales de IR, 1H-RMN, 13C-RMN y espectrometría de masas .
Métodos de producción industrial
Si bien los métodos de producción industrial específicos para este compuesto no están ampliamente documentados, el enfoque general implica reacciones de varios pasos que combinan varios andamios conocidos por sus actividades biológicas. La síntesis de compuestos relacionados a menudo implica metodologías similares, destacando el potencial para una producción escalable.
Análisis De Reacciones Químicas
Tipos de reacciones
El 3-Fenil-6-oxo-1(6H)-piridazinopropanonitrilo se somete a diversas reacciones químicas, que incluyen:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno, lo que lleva a la formación de productos oxidados.
Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno, lo que da como resultado productos reducidos.
Sustitución: Esta reacción implica el reemplazo de un grupo funcional por otro, lo que lleva a la formación de productos sustituidos.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución. Las condiciones para estas reacciones varían según el producto deseado y la ruta de reacción específica.
Productos principales formados
Aplicaciones Científicas De Investigación
El 3-Fenil-6-oxo-1(6H)-piridazinopropanonitrilo tiene varias aplicaciones de investigación científica:
Mecanismo De Acción
El mecanismo de acción del 3-Fenil-6-oxo-1(6H)-piridazinopropanonitrilo implica su interacción con dianas moleculares y vías específicas. Por ejemplo, se ha demostrado que los derivados de piridazina inhiben la ciclooxigenasa-2 (COX-2), una enzima involucrada en la respuesta inflamatoria . La estructura del compuesto le permite unirse al sitio activo de la COX-2, inhibiendo así su actividad y reduciendo la inflamación.
Comparación Con Compuestos Similares
Compuestos similares
Ácido (6-oxo-3-fenil-1(6H)-piridazinil)acético: Este compuesto comparte una estructura central de piridazina similar y exhibe actividades farmacológicas comparables.
Acetato de metilo (6-oxo-3-fenil-1(6H)-piridazinil):
Singularidad
El 3-Fenil-6-oxo-1(6H)-piridazinopropanonitrilo destaca por su grupo funcional nitrilo específico, que imparte una reactividad única y un potencial para modificaciones químicas adicionales. Esto lo convierte en un compuesto versátil para diversas aplicaciones sintéticas y de investigación.
Propiedades
Número CAS |
59594-38-6 |
|---|---|
Fórmula molecular |
C13H11N3O |
Peso molecular |
225.25 g/mol |
Nombre IUPAC |
3-(6-oxo-3-phenylpyridazin-1-yl)propanenitrile |
InChI |
InChI=1S/C13H11N3O/c14-9-4-10-16-13(17)8-7-12(15-16)11-5-2-1-3-6-11/h1-3,5-8H,4,10H2 |
Clave InChI |
ZMIMAOBHHUTJPR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-(4,5-diphenyl-1H-imidazol-1-yl)-N'-[(E)-(4-methoxyphenyl)methylidene]propanehydrazide](/img/structure/B12042682.png)


![[2-methoxy-4-[(E)-[[2-(4-phenylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] (E)-3-phenylprop-2-enoate](/img/structure/B12042692.png)
![4-Hydroxy-1-isopentyl-N-[4-(6-methyl-1,3-benzothiazol-2-YL)phenyl]-2-oxo-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B12042693.png)


![5-[(2,4-Dichlorophenoxy)methyl]-4-(4-ethoxyphenyl)-2-(4-morpholinylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12042708.png)

![ethyl (2E)-2-[2,4-bis(acetyloxy)benzylidene]-7-methyl-5-(3-nitrophenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12042725.png)

![N-[(3,5-di-tert-butylphenyl)carbonyl]glycine](/img/structure/B12042729.png)
